dTDP-L-megosamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H31N3O13P2 |
|---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[(2R,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-17(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-15-5-11(20(3)4)16(23)10(2)31-15/h7,10-16,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11+,12-,13+,14+,15+,16-/m0/s1 |
InChI Key |
XPIWJCQKSXFPJI-AUZYSZHDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |
Origin of Product |
United States |
Genetic Architecture and Evolutionary Context of Dtdp L Megosamine Biosynthesis
Identification and Organization of the meg Gene Cluster
The genes responsible for dTDP-L-megosamine biosynthesis are located within the megalomicin (B10785579) (meg) gene cluster of Micromonospora megalomicea. nih.gov Analysis of the cluster's organization reveals that the L-megosamine biosynthesis genes are clustered together, forming a distinct "island" within the larger genetic locus. nih.govasm.org This specific grouping was confirmed by the heterologous expression of a 12-kb DNA fragment from the meg cluster in an erythromycin-producing strain, which successfully led to the production of megalomicins. nih.gov This "megosamine biosynthesis island" is thought to have arisen from the insertion of the megY and megD genes into an ancestral gene cluster, possibly one similar to the erythromycin (B1671065) (ery) cluster. nih.govasm.org This modular organization highlights a key evolutionary mechanism for generating metabolic diversity.
The meg cluster is a comprehensive genetic system that also encodes the biosynthetic pathways for two other deoxy sugars found in megalomicin: L-mycarose and D-desosamine. nih.gov This co-localization of multiple sugar biosynthetic pathways within a single cluster underscores the efficiency of genetic organization in coordinating the assembly of complex natural products.
Genes Encoding this compound Biosynthetic Enzymes
The conversion of the common precursor, dTDP-4-keto-6-deoxy-D-glucose, to this compound is a multi-step enzymatic cascade. It has been demonstrated through in vivo reconstitution experiments in Escherichia coli that this process requires five key enzymes encoded by genes within the meg cluster. nih.govasm.org The biosynthesis of L-megosamine showcases enzymatic versatility, as several of these enzymes also participate in the biosynthesis of the other two sugars, D-desosamine and L-mycarose, often acting on different substrates. nih.gov
The dedicated and shared enzymes in the this compound pathway are:
MegBVI (2,3-Dehydratase): This enzyme catalyzes the initial 2,3-dehydration of the precursor, a crucial deoxygenation step. nih.gov MegBVI is the sole 2,3-dehydratase in the meg cluster and also participates in the biosynthesis of L-mycarose. nih.gov
MegDII (3-Aminotransferase): Following dehydration, MegDII, a pyridoxal (B1214274) 5'-phosphate-dependent aminotransferase, introduces an amino group at the C-3 position. nih.gov This enzyme exhibits substrate promiscuity, as it is also involved in the D-desosamine pathway, where it acts on a different sugar intermediate. nih.govresearchgate.net
MegDIII (N,N-Dimethyltransferase): This S-adenosylmethionine-dependent enzyme is responsible for the N,N-dimethylation of the C-3 amino group. nih.gov Similar to MegDII, MegDIII is a bifunctional enzyme, also catalyzing a dimethylation step in the D-desosamine pathway using a different substrate. nih.govresearchgate.net
MegDIV (5-Epimerase): This enzyme catalyzes the epimerization at the C-5 position, a key step in determining the L-configuration of the sugar. nih.gov MegDIV is another example of a shared enzyme, as it also functions as a 5-epimerase in the L-mycarose biosynthetic pathway. nih.govasm.org
MegDV (4-Ketoreductase): The final step in the pathway is the reduction of the keto group at C-4, which is catalyzed by MegDV. nih.gov Unlike the other enzymes in the L-megosamine pathway, MegDV appears to be exclusively dedicated to this biosynthetic route. nih.gov
The attachment of the completed L-megosamine sugar to the macrolide core is facilitated by the glycosyltransferase MegDI, with the assistance of a helper protein, MegDVI. nih.govresearchgate.net
Comparative Genomics and Phylogenetic Relationships of Megosamine Pathway Genes
Comparative analysis of the meg gene cluster with other deoxysugar biosynthetic clusters, particularly the erythromycin (ery) cluster from Saccharopolyspora erythraea, provides significant insights into its evolution. The high degree of similarity between many of the genes suggests a common ancestry. asm.orgnih.gov For instance, MegDIV shares 68% similarity with EryBVII, the epimerase from the erythromycin pathway. asm.org Similarly, MegBVI shows 80% similarity to its erythromycin counterpart, EryBVI. nih.gov
The concept of a "megosamine biosynthesis island" inserted into an ancestral cluster is a compelling evolutionary model. nih.govasm.org This modular evolution allows for the acquisition of new functionalities, in this case, the ability to produce and attach a novel sugar moiety, leading to a new class of antibiotics with potentially different biological activities. nih.gov
Phylogenetic analysis of the individual enzymes further illuminates their evolutionary history. For example, the aminotransferase MegDII belongs to a specific subgroup of aminotransferases and phylogenetic trees show its relationship to other 3-aminotransferases from different antibiotic biosynthetic pathways, such as DnrJ from the daunorubicin (B1662515) pathway and Med-ORF20 from the medermycin (B3063182) pathway. nih.govresearchgate.net Similarly, phylogenetic analysis of the 4-ketoreductase MegDV places it in a distinct group of 4-ketoreductases involved in deoxysugar biosynthesis, separate from other related enzymes like 3-ketoreductases and epimerases. researchgate.net These analyses help to classify these enzymes and predict their function based on evolutionary relationships. The bifunctional nature of enzymes like MegDII, MegDIII, and MegDIV, which act on different substrates in parallel pathways, suggests an evolutionary path where gene duplication and subsequent divergence of substrate specificity have played a crucial role in expanding the metabolic capabilities of the organism. nih.gov
Genetic Determinants for Initial dTDP-Sugar Precursor Formation
The biosynthesis of this compound, as well as the other two deoxysugars in megalomicin, begins from the central precursor dTDP-4-keto-6-deoxy-D-glucose. The formation of this key intermediate from the primary metabolite glucose-1-phosphate is catalyzed by two enzymes that are also encoded within the meg gene cluster. researchgate.netasm.org
The genetic determinants for the formation of this precursor are:
MegL (dTDP-D-glucose synthase): This enzyme catalyzes the first committed step, the condensation of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose. researchgate.netasm.org MegL shares homology with other dTDP-D-glucose synthases from various antibiotic biosynthetic pathways. nih.gov
MegM (dTDP-D-glucose 4,6-dehydratase): Following the initial activation of glucose, MegM catalyzes the conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. researchgate.netasm.org This dehydration reaction is a common entry point for numerous deoxysugar biosynthetic pathways. nih.gov
The presence of these genes within the meg cluster ensures a dedicated supply of the necessary precursor for the subsequent, more specialized steps of deoxysugar biosynthesis, including that of this compound.
Data Tables
Table 1: Genes and Enzymes for this compound Biosynthesis from dTDP-4-keto-6-deoxy-D-glucose
| Gene | Enzyme | Function in this compound Biosynthesis | Organism |
| megBVI | 2,3-Dehydratase | 2,3-dehydration of the sugar intermediate | Micromonospora megalomicea |
| megDII | 3-Aminotransferase | Introduction of an amino group at C-3 | Micromonospora megalomicea |
| megDIII | N,N-Dimethyltransferase | N,N-dimethylation of the C-3 amino group | Micromonospora megalomicea |
| megDIV | 5-Epimerase | Epimerization at C-5 | Micromonospora megalomicea |
| megDV | 4-Ketoreductase | Reduction of the C-4 keto group | Micromonospora megalomicea |
| megDI | Glycosyltransferase | Attachment of L-megosamine to the macrolide | Micromonospora megalomicea |
| megDVI | Helper Protein | Assists MegDI in glycosylation | Micromonospora megalomicea |
Table 2: Genes and Enzymes for Initial dTDP-Sugar Precursor Formation
| Gene | Enzyme | Function | Organism |
| megL | dTDP-D-glucose synthase | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP | Micromonospora megalomicea |
| megM | dTDP-D-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose | Micromonospora megalomicea |
Enzymatic Pathway Elucidation for Dtdp L Megosamine Biosynthesis
Initial Steps: Conversion of Glucose-1-Phosphate to dTDP-4-keto-6-deoxy-D-glucose (TKDG)
The biosynthetic journey to dTDP-L-megosamine commences with the conversion of the primary metabolite glucose-1-phosphate to the key intermediate, dTDP-4-keto-6-deoxy-D-glucose (TKDG). nih.govresearchgate.net This initial phase is foundational, as TKDG serves as a branching point for the synthesis of not only L-megosamine but also other deoxysugars like L-mycarose and D-desosamine found in megalomicin (B10785579). nih.gov The enzymatic production of TKDG from dTMP, acetyl phosphate (B84403), and glucose-1-phosphate has been successfully demonstrated in a one-pot system using overexpressed enzymes. nih.gov
Role of MegL and MegM in TKDG Synthesis
Two essential enzymes, MegL and MegM, catalyze the formation of TKDG. nih.govasm.org MegL, a putative dTDP-D-glucose synthetase, initiates the process by activating glucose-1-phosphate into dTDP-D-glucose. researchgate.netresearchgate.net Following this, MegM, a dTDP-D-glucose 4,6-dehydratase, catalyzes the conversion of dTDP-D-glucose into the pivotal intermediate, dTDP-4-keto-6-deoxy-D-glucose (TKDG). researchgate.netresearchgate.netjmb.or.kr The functions of these enzymes have been largely inferred from protein homologies and their necessity in the reconstituted biosynthetic pathway. researchgate.netasm.org
| Enzyme | Proposed Function | Substrate | Product |
| MegL | dTDP-D-glucose synthetase | Glucose-1-phosphate, dTTP | dTDP-D-glucose |
| MegM | dTDP-D-glucose 4,6-dehydratase | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose (TKDG) |
Sequential Enzymatic Transformations from TKDG to this compound
The conversion of the common intermediate TKDG to the final product, this compound, requires a cascade of five distinct enzymatic reactions. nih.govresearchgate.netnih.gov These steps, elucidated through the expression of different sets of meg genes in E. coli, involve dehydration, amination, dimethylation, and epimerization. nih.govresearchgate.net
MegBVI: Dehydratase Activity and C-2 Deoxygenation
The first committed step in the L-megosamine branch of the pathway is catalyzed by MegBVI. nih.gov This enzyme functions as a 2,3-dehydratase, acting on TKDG to initiate the C-2 deoxygenation process. nih.govqmul.ac.uk This dehydratase activity is crucial for creating the structural framework necessary for the subsequent amination step. nih.gov MegBVI is the sole 2,3-dehydratase encoded within the megalomicin gene cluster, highlighting its specific role in this pathway. nih.gov
MegDII: Pyridoxal (B1214274) 5′-Phosphate-Dependent Aminotransferase Function
Following the action of MegBVI, the intermediate is acted upon by MegDII, a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase. nih.govresearchgate.net PLP is a versatile coenzyme involved in a wide array of enzymatic reactions, including the transamination of amino acids and amino sugars. ebi.ac.ukwikipedia.orgebi.ac.uk MegDII catalyzes the transfer of an amino group to the C-3 position of the sugar ring. nih.govresearchgate.net Interestingly, MegDII is a bifunctional enzyme, also participating in the biosynthesis of D-desosamine, another deoxysugar found in megalomicin, by catalyzing a similar transamination reaction on a different substrate. nih.govasm.org
MegDIII: Proposed Dimethyltransferase Activity
The subsequent step in the pathway is the N,N-dimethylation of the newly introduced amino group, a reaction proposed to be catalyzed by MegDIII. nih.govresearchgate.net This enzyme is an S-adenosylmethionine-dependent N,N-dimethyltransferase. nih.gov In vivo experiments have demonstrated that MegDIII is responsible for the N,N-dimethylation of TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose during L-megosamine biosynthesis. nih.gov Similar to MegDII, MegDIII also exhibits bifunctionality, as it is involved in the biosynthesis of D-desosamine, where it dimethylates a different TDP-sugar intermediate. nih.govasm.org
MegDIV: 5′-Epimerase Catalysis
The final stereochemical modification in the formation of the L-megosamine sugar is catalyzed by MegDIV, which functions as a 5'-epimerase. nih.gov This enzyme catalyzes the epimerization at the C-5' position of TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose. nih.gov This epimerization is a critical step in establishing the correct stereochemistry of the final L-megosamine sugar. nih.gov MegDIV is another example of a bifunctional enzyme within the megalomicin gene cluster, as it also participates in the biosynthesis of L-mycarose by catalyzing a 5'-epimerization on a different substrate. nih.govasm.org Following this epimerization, a final reduction step is required to produce this compound, a reaction catalyzed by the 4-ketoreductase MegDV. nih.govasm.org
| Enzyme | Catalytic Function | Substrate (in L-Megosamine Pathway) | Product (in L-Megosamine Pathway) |
| MegBVI | 2,3-dehydratase (C-2 deoxygenation) | dTDP-4-keto-6-deoxy-D-glucose (TKDG) | TDP-2,6-dideoxy-3,4-diketo-D-glucose intermediate |
| MegDII | Pyridoxal 5′-phosphate-dependent 3-aminotransferase | TDP-2,6-dideoxy-3,4-diketo-D-glucose intermediate | TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose |
| MegDIII | S-adenosylmethionine-dependent N,N-dimethyltransferase | TDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose |
| MegDIV | 5'-epimerase | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose |
| MegDV | 4-ketoreductase | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose | This compound |
MegDV: Final Reductase Step in N,N-Dimethylamino Sugar Formation
The biosynthesis of this compound concludes with a final reduction step, a critical transformation that yields the definitive sugar structure. This reaction is catalyzed by the enzyme MegDV, which functions as a 4-ketoreductase. nih.gov Within the megalomicin gene cluster from Micromonospora megalomicea, two proteins were identified with similarities to 4-ketoreductases: MegBIV and MegDV. nih.gov However, through in vivo reconstitution of the pathway in Escherichia coli, it was conclusively demonstrated that MegDV is the specific enzyme responsible for the final step in L-megosamine formation. nih.govnih.gov
The role of MegDV is to reduce the 4-keto group of the immediate precursor, TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose. This stereospecific reduction establishes the hydroxyl group at the C-4 position, completing the synthesis of the L-megosamine moiety attached to the TDP nucleotide. nih.gov The production of this compound from its precursor, TDP-4-keto-6-deoxy-d-glucose, requires a total of five enzymatic steps, with the MegDV-catalyzed reduction being the ultimate reaction in this sequence. nih.govnih.govasm.org
Intermediates in the this compound Biosynthesis Pathway
The enzymatic pathway for this compound biosynthesis begins with the common intermediate for many 6-deoxyhexoses, dTDP-4-keto-6-deoxy-D-glucose (TKDG). nih.govasm.org From this starting point, a sequence of five enzymatic reactions, catalyzed by enzymes from the megalomicin (meg) gene cluster, generates the final product. asm.orgresearchgate.net The pathway was elucidated through the heterologous expression of various meg genes in E. coli and the subsequent analysis of the resulting dTDP-sugar intermediates via mass spectrometry. nih.govnih.gov
The proposed biosynthetic route involves a 2,3-dehydration, 3-transamination, N,N-dimethylation, 5-epimerization, and a final 4-ketoreduction. nih.gov
Table 1: Intermediates and Enzymes in this compound Biosynthesis
| Step | Precursor | Enzyme | Product | Reaction Type |
| 1 | dTDP-4-keto-6-deoxy-D-glucose (TKDG) | MegBVI | dTDP-2,6-dideoxy-3,4-diketo-D-glucose | 2,3-Dehydration |
| 2 | dTDP-2,6-dideoxy-3,4-diketo-D-glucose | MegDII | dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose | 3-Transamination |
| 3 | dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose | MegDIII | dTDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose | N,N-Dimethylation |
| 4 | dTDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose | MegDIV | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose | 5-Epimerization |
| 5 | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose | MegDV | This compound | 4-Ketoreduction |
This table is based on the pathway elucidated by Rodríguez et al. nih.gov
Re-evaluation and Refinement of the Biosynthetic Route
The biosynthetic pathway for this compound has been the subject of re-evaluation, leading to a refined understanding that corrects earlier proposals. asm.org Initial hypotheses suggested a six-step enzymatic process from the intermediate TDP-4-keto-6-deoxy-d-glucose (TKDG). asm.org However, recent work involving the heterologous expression of the megalomicin gene cluster in E. coli has provided direct experimental evidence to reformulate this pathway. nih.govasm.org
This refined model demonstrates that only five enzymatic steps are required to produce this compound from TKDG. nih.govnih.govasm.org A key finding from this research is the multifunctional nature of several enzymes within the pathway. For instance, the megalomicin gene cluster contains only one aminotransferase (MegDII) and one dimethyltransferase (MegDIII) responsible for producing two different N,N-dimethylamino sugars: D-desosamine and L-megosamine. nih.govnih.gov These enzymes exhibit substrate promiscuity, catalyzing their respective reactions on intermediates for both sugar pathways. nih.gov
Specifically, the 3-aminotransferase MegDII acts on a 2,6-dideoxyhexose substrate during L-megosamine synthesis and a different 2,4,6-trideoxyhexose substrate during D-desosamine synthesis. nih.gov Similarly, the 5-epimerase MegDIV is bifunctional, participating in the biosynthesis of both L-megosamine and L-mycarose by acting on different TDP-sugar intermediates. nih.gov This re-evaluation has provided a more accurate and experimentally validated model of L-megosamine biosynthesis, highlighting the efficiency of the enzymatic machinery encoded within the Micromonospora megalomicea genome. asm.org
Table 2: Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | thymidine (B127349) diphosphate-L-megosamine |
| TKDG | dTDP-4-keto-6-deoxy-D-glucose |
| D-desosamine | D-desosamine |
| L-mycarose | L-mycarose |
| TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose | thymidine diphosphate-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-L-glucose |
| dTDP-2,6-dideoxy-3,4-diketo-D-glucose | thymidine diphosphate-2,6-dideoxy-3,4-diketo-D-glucose |
| dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose | thymidine diphosphate-3-amino-2,3,6-trideoxy-4-keto-D-glucose |
| dTDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose | thymidine diphosphate-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-D-glucose |
Glycosyltransfer Mechanisms and Integration into Natural Product Scaffolds
Substrate Recognition and Specificity of dTDP-L-Megosamine Glycosyltransferases
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. wikipedia.org The specificity of these enzymes for both the sugar donor and the aglycone acceptor is a crucial determinant of the final structure and function of the glycosylated natural product. researchgate.netembopress.org
In the megalomicin (B10785579) biosynthetic pathway, the glycosyltransferase responsible for attaching L-megosamine is MegDI. nih.govsecondarymetabolites.org Research has shown that glycosyltransferases exhibit a range of specificities. Some are highly specific to a single donor and acceptor, while others, like ElmGT in the elloramycin (B1244480) pathway, show remarkable flexibility, accepting various TDP-deoxysugar substrates. acs.org The human B blood group α1-3 galactosyltransferase, for instance, will only act on a galactose residue that has been previously modified with fucose. nih.gov
Bioconversion studies have demonstrated that the glycosyltransferase pair MegDI/MegDVI can transfer L-megosamine to different macrolide substrates, including erythromycin (B1671065) C and erythromycin D. nih.govbvsalud.orgresearchgate.net This indicates a degree of flexibility in recognizing the aglycone. However, experiments have also shown that despite the high similarity between MegDI and another glycosyltransferase, MegCIII (which transfers d-desosamine), they are not interchangeable. Replacing MegDI with MegCIII in the megosamine operon did not result in any product, confirming the specific recognition of the sugar donor by the glycosyltransferase. nih.gov
The specificity of glycosyltransferases is often dictated by subtle structural differences in their active sites. embopress.org These enzymes typically have two domains, one for binding the nucleotide sugar donor and another for the acceptor molecule. nih.govuzh.ch The precise interactions within these binding pockets ensure the correct sugar is transferred to the appropriate hydroxyl group on the aglycone.
Glycosyltransferase MegDI and the Role of Helper Protein MegDVI
A fascinating aspect of many bacterial glycosyltransferase systems is the requirement of a "helper" or "auxiliary" protein for their function. researchgate.net In the megalomicin pathway, the glycosyltransferase MegDI, which attaches L-megosamine, is dependent on the helper protein MegDVI. nih.govresearchgate.net The gene encoding MegDVI is located immediately upstream of the megDI gene in the megalomicin gene cluster. nih.gov
The exact function of these helper proteins is still under investigation, but it is believed that they may act as chaperones, assisting in the proper folding and stabilization of the glycosyltransferase, or they may be involved in the catalytic mechanism itself. researchgate.netjmb.or.kr Studies on other glycosyltransferase/helper protein pairs, such as DesVII/DesVIII in the pikromycin (B1677795) pathway, have shown that the glycosyltransferase is only active in the presence of its partner. jmb.or.krnih.gov
Bioconversion experiments have definitively shown that the production of megalomicin A from erythromycin C only occurs when both MegDI and MegDVI are expressed together. nih.gov This confirms the essential role of MegDVI for the activity of MegDI. researchgate.net While the helper protein is crucial for the reaction to proceed, it does not appear to contribute to the specificity of the glycosyltransferase for the sugar donor. nih.gov The interaction between these two proteins is a key regulatory point in the biosynthesis of megalomicin. researchgate.netnih.govnih.gov
Enzymatic Attachment of L-Megosamine to Macrolide Substrates
The enzymatic attachment of L-megosamine to a macrolide aglycone is a crucial step in the biosynthesis of megalomicins. rsc.org This reaction is catalyzed by the glycosyltransferase MegDI, with the essential aid of the helper protein MegDVI. nih.govresearchgate.net The activated sugar donor for this reaction is this compound. genome.jpgenome.jp
The glycosylation reaction can occur via two main mechanisms: retaining or inverting the stereochemistry at the anomeric carbon of the sugar. wikipedia.orguzh.ch Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism. nih.govnih.gov The mechanism for retaining glycosyltransferases is less clear but is thought to involve a double-displacement mechanism or a short-lived oxocarbenium ion intermediate. nih.govuzh.ch
In the case of megalomicin biosynthesis, MegDI catalyzes the formation of a glycosidic bond between the anomeric carbon of L-megosamine and the C-6 hydroxyl group of the macrolide acceptor. nih.govresearchgate.net Bioconversion studies have shown that MegDI/MegDVI can utilize either erythromycin C or erythromycin D as the macrolide substrate, leading to the formation of megalomicin A or 12-deoxy-megalomicin A, respectively. nih.govbvsalud.orgasm.org
| Enzyme System | Donor Substrate | Acceptor Substrate(s) | Product(s) |
| MegDI/MegDVI | This compound | Erythromycin C | Megalomicin A |
| MegDI/MegDVI | This compound | Erythromycin D | 12-deoxy-megalomicin A |
Biosynthetic Routes for Megalomicin A Production Involving L-Megosamine Transfer
The biosynthesis of megalomicin A is a complex process that involves the assembly of a polyketide backbone, followed by a series of post-polyketide synthase modifications, including glycosylation. nih.govresearchgate.net The final steps in the pathway involve the attachment of the deoxysugars d-desosamine, L-mycarose, and L-megosamine. nih.gov
The biosynthesis of this compound itself proceeds from the common precursor TDP-4-keto-6-deoxy-D-glucose through five enzymatic steps catalyzed by MegBVI, MegDII, MegDIII, MegDIV, and MegDV. nih.govnih.gov
There are two proposed biosynthetic routes for the production of megalomicin A, which differ in the timing of the C-12 hydroxylation and the final glycosylation step. nih.govbvsalud.orgresearchgate.net
Pathway A: Erythromycin D is hydroxylated at the C-12 position by the P450 hydroxylase MegK to form erythromycin C. Subsequently, MegDI/MegDVI transfers L-megosamine to the C-6 hydroxyl of erythromycin C to yield megalomicin A. nih.govasm.org
Pathway B: L-megosamine is attached to erythromycin D by MegDI/MegDVI to form 12-deoxy-megalomicin A. This intermediate is then hydroxylated by MegK to produce megalomicin A. nih.gov
In vivo analysis of the hydroxylation step catalyzed by MegK has indicated that erythromycin C is the preferred intermediate for megalomicin A biosynthesis, favoring Pathway A. nih.govasm.org
| Enzyme | Function in Megalomicin Biosynthesis |
| MegK | P450 hydroxylase; catalyzes the C-12 hydroxylation of the macrolide ring. researchgate.net |
| MegDI | Glycosyltransferase; attaches L-megosamine to the macrolide. nih.govsecondarymetabolites.org |
| MegDVI | Helper protein; essential for the activity of MegDI. nih.govresearchgate.net |
Contributions of L-Megosamine to Megalomicin Structural Diversity and Bioactivity
The addition of sugar moieties to natural products is a key strategy for generating structural diversity and modulating biological activity. researchgate.netjmb.or.kr The presence of L-megosamine at the C-6 position of the macrolactone ring is the primary structural feature that distinguishes megalomicins from erythromycins. nih.govnih.gov This additional sugar residue is believed to be responsible for the broader spectrum of biological activities observed for megalomicins. nih.govnih.gov
While erythromycins are primarily known for their antibacterial properties, megalomicins also exhibit significant antiviral and antiparasitic activities. rsc.orgnih.govasm.org For instance, megalomicin C1 has shown antiviral activity against swine fever virus and herpes simplex virus type 1. rsc.org Megalomicin A has demonstrated potent antiparasitic activity against Trypanosoma cruzi and Plasmodium falciparum. rsc.org These enhanced biological properties are attributed to the presence of the L-megosamine moiety. nih.govasm.org
Methodological Frameworks for Investigating Dtdp L Megosamine
Heterologous Expression Systems for Pathway Reconstitution
The reconstruction of the dTDP-L-megosamine biosynthetic pathway in a heterologous host is a cornerstone of its investigation. This approach allows for the functional characterization of the enzymes involved, away from the complex metabolic background of the native producing organism, Micromonospora megalomicea. nih.govasm.org
Escherichia coli has been successfully employed as a heterologous host for the in vivo reconstitution of the this compound pathway. nih.govnih.gov By expressing the biosynthetic genes from the megalomicin (B10785579) gene cluster in E. coli, researchers can overcome challenges associated with the native producer, such as slow growth and complex secondary metabolism. nih.gov Specific strains of E. coli, such as BL21(DE3) derivatives, are often utilized for their robust protein expression capabilities. researchgate.net
The process typically involves constructing expression vectors containing different combinations of the meg genes. nih.gov These plasmids are then introduced into an appropriate E. coli strain. nih.gov The expression of these genes can be induced, leading to the production of the enzymes of the pathway and, consequently, the synthesis of this compound and its intermediates. nih.gov This in vivo system has been instrumental in validating the proposed biosynthetic pathway and identifying the specific enzymes required for each step. nih.govresearchgate.net
The heterologous expression of specific sets of biosynthetic genes in E. coli enables the targeted production and accumulation of various dTDP-sugar intermediates. nih.govresearchgate.net By constructing operons with different combinations of genes, researchers can effectively dissect the pathway step-by-step. nih.gov For instance, expressing a subset of the genes allows for the isolation and identification of the product of that specific enzymatic reaction sequence. researchgate.net
This strategy has been pivotal in confirming the sequence of enzymatic reactions in the this compound pathway. nih.gov The production of TDP-L-megosamine from the precursor TDP-4-keto-6-deoxy-d-glucose was shown to require five specific biosynthetic steps catalyzed by the enzymes MegBVI, MegDII, MegDIII, MegDIV, and MegDV. nih.govasm.orgnih.gov The ability to generate these intermediates is not only crucial for pathway elucidation but also provides the necessary substrates for in vitro enzymatic assays and bioconversion studies. nih.govacs.org
| Plasmid Construct | Expressed Genes | Accumulated dTDP-Sugar Intermediate |
| pM1 | megBVI, megDII, megDIII | TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose |
| pM21 | megBVI, megDII, megDIII, megDIV, megDV | This compound |
| Not specified | megCIV, megCV | Intermediate in dTDP-D-desosamine pathway |
| Not specified | megCIV, megCV, megDII | Intermediate in dTDP-D-desosamine pathway |
| Not specified | megCIV, megCV, megDII, megDIII | dTDP-D-desosamine |
This table summarizes the results from heterologous expression experiments in E. coli, showing how different combinations of expressed genes lead to the accumulation of specific dTDP-sugar intermediates, as identified by mass spectrometry. Data sourced from nih.govresearchgate.netresearchgate.net.
Escherichia coli as a Model Host for Biosynthetic Pathway Elucidation
Advanced Mass Spectrometry for dTDP-Sugar Intermediate Identification
Mass spectrometry (MS) is an indispensable tool for the detection and characterization of the low-abundance, transient dTDP-sugar intermediates produced during pathway reconstitution. researchgate.netrsc.orgresearchgate.net Its high sensitivity and specificity allow for the unambiguous identification of these molecules within complex cellular extracts. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the analytical method of choice for validating the this compound biosynthetic pathway. nih.govresearchgate.net This technique couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. researchgate.net
In a typical LC/MS/MS experiment, cell extracts from the recombinant E. coli strains are prepared and analyzed. nih.gov The dTDP-sugars are separated by LC and then ionized, typically using electrospray ionization (ESI) in negative mode. acs.org The precursor ion corresponding to the expected mass of a dTDP-sugar intermediate is selected and fragmented, and the resulting daughter ions are detected. researchgate.net A characteristic daughter ion for dTDP-sugars is m/z 321, which corresponds to thymidine (B127349) monophosphate (TMP). researchgate.net By scanning for precursors of this daughter ion, researchers can selectively detect dTDP-sugar intermediates in the cell extract. researchgate.net
This method was used to confirm the accumulation of TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose in E. coli expressing the megBVI, megDII, and megDIII genes, and the final product, this compound, in strains expressing the full set of five necessary genes. nih.govresearchgate.net The identity of these compounds is confirmed by their specific parent/daughter ion pairs in the mass spectrometer. nih.govresearchgate.net
| dTDP-Sugar Intermediate | Parent Ion (m/z) | Daughter Ion (m/z) |
| TDP-3-N,N-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose | 558 | 321 |
| This compound | 558 | 321 |
| dTDP-4-keto-6-deoxy-D-glucose | 545 | 321 |
| Hydrated form of dTDP-4-keto-6-deoxy-D-glucose | 563 | 321 |
| dTDP-D-desosamine | 558 | 321 |
This table presents the characteristic mass-to-charge ratios (m/z) of parent and daughter ions for various dTDP-sugar intermediates observed during LC/MS/MS analysis, which are crucial for their identification and the validation of the biosynthetic pathway. Data sourced from nih.govresearchgate.netresearchgate.netoup.com.
Bioconversion Studies for Enzymatic Function Validation
Bioconversion experiments are a powerful method to confirm the function of enzymes, particularly the glycosyltransferases that attach the sugar moiety to the aglycone. nih.govresearchgate.net In the context of this compound, bioconversion studies were essential to validate the activity of the sugar transferase MegDI and its helper protein MegDVI. nih.govnih.gov
These studies involve feeding a potential substrate, such as erythromycin (B1671065) C or erythromycin D, to an E. coli strain that is engineered to produce this compound and express the glycosyltransferase and its helper protein. nih.gov The conversion of the fed substrate to a glycosylated product is then monitored, typically by LC/MS. nih.gov These experiments demonstrated that MegDI, in conjunction with MegDVI, catalyzes the transfer of L-megosamine to either erythromycin C or D. nih.gov This confirmed the function of these two proteins and also suggested possible routes for the final steps of megalomicin A biosynthesis. nih.govnih.gov Further in vivo analysis of the hydroxylation step catalyzed by MegK indicated that erythromycin C is the likely intermediate. nih.gov
Genetic Manipulation and Mutagenesis for Enzyme Characterization
Genetic manipulation, including gene cloning, operon construction, and mutagenesis, is fundamental to the entire process of investigating the this compound pathway. nih.govsci-hub.senih.gov The initial step involves the amplification and cloning of the putative biosynthetic genes from the M. megalomicea genome. nih.gov These genes are then assembled into various combinations in expression vectors to create the operons used for pathway reconstitution and intermediate production. nih.gov
Site-directed mutagenesis can be employed to investigate the role of specific amino acid residues in enzyme function. semanticscholar.org By creating point mutations in the active site of an enzyme, for example, researchers can test hypotheses about its catalytic mechanism. nih.gov While specific examples of site-directed mutagenesis for every enzyme in the this compound pathway are not extensively detailed in the provided context, this technique is a standard and powerful tool for in-depth characterization of enzyme function. sci-hub.sesemanticscholar.org For instance, analysis of the megalomicin gene cluster revealed that some enzymes, like MegDIV, might be involved in more than one pathway, a hypothesis that can be rigorously tested through mutagenesis and functional assays. asm.org
Protein Expression, Purification, and in vitro Enzymatic Assays
The production of the enzymes involved in the this compound pathway for in vitro studies is primarily achieved through heterologous expression in Escherichia coli. nih.govnih.gov The genes from the megalomicin gene cluster of Micromonospora megalomicea are cloned into expression vectors, such as pET28a-based plasmids, which often incorporate an N-terminal His6-tag to facilitate purification. nih.govacs.org These constructs are then used to transform a suitable E. coli strain, like BL21(DE3). acs.org
Protein Expression and Purification:
Expression of the recombinant proteins is typically induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). Following induction, the E. coli cells are harvested, lysed, and the His-tagged proteins are purified from the cell-free extracts. youtube.com A common purification strategy involves affinity chromatography, such as with a TALON Superflow resin, which binds the His-tag. acs.org This is often followed by further purification steps like anion-exchange chromatography or hydrophobic interaction chromatography to achieve a high degree of purity. youtube.com The purity of the enzymes is assessed using methods like SDS-PAGE.
Interactive Data Table: Enzymes in this compound Biosynthesis
| Enzyme | Gene | Function in Pathway | Expression System | Purification Method |
| MegL | megL | Glucose-1-phosphate thymidylyltransferase | E. coli | His-tag Affinity Chromatography |
| MegM | megM | dTDP-D-glucose 4,6-dehydratase | E. coli | His-tag Affinity Chromatography |
| MegBVI | megBVI | 2,3-dehydratase | E. coli | His-tag Affinity Chromatography |
| MegDII | megDII | 3-aminotransferase | E. coli | His-tag Affinity Chromatography |
| MegDIII | megDIII | N-methyltransferase | E. coli | His-tag Affinity Chromatography |
| MegDIV | megDIV | 4-ketoreductase | E. coli | His-tag Affinity Chromatography |
| MegDV | megDV | 3,5-epimerase | E. coli | His-tag Affinity Chromatography |
In vitro Enzymatic Assays:
Once purified, the activity of each enzyme is characterized through in vitro assays. These assays are crucial for confirming the proposed function of each enzyme and for understanding the kinetics of the reactions they catalyze. For instance, the activity of a thymidylyltransferase like MegL can be measured by quantifying the release of pyrophosphate (PPi). frontiersin.org
Kinetic studies are also performed to determine parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for each enzyme. acs.orgresearchgate.net For example, the kinetic parameters for an aminotransferase can be determined using a coupled enzyme assay. acs.orgresearchgate.net These data provide insights into the efficiency of each enzymatic step and can help identify potential bottlenecks in the pathway. acs.orgacs.orgnih.gov
Comparative Enzymology Across Deoxysugar Biosynthesis Pathways
The enzymes involved in the biosynthesis of this compound share similarities with enzymes from other deoxysugar biosynthetic pathways, yet also possess unique features. researchgate.net The initial steps, the conversion of glucose-1-phosphate to dTDP-4-keto-6-deoxy-D-glucose, are common to the biosynthesis of many 6-deoxyhexoses. pnas.orgnih.gov The enzymes responsible for these steps, a nucleotidylyltransferase and a 4,6-dehydratase, are found in numerous deoxysugar pathways. pnas.org
However, the subsequent "tailoring" steps that modify the common intermediate, dTDP-4-keto-6-deoxy-D-glucose, are what lead to the diverse array of deoxysugars found in nature. The combination of a 2,3-dehydratase (MegBVI), a 3-aminotransferase (MegDII), an N-methyltransferase (MegDIII), a 4-ketoreductase (MegDIV), and a 3,5-epimerase (MegDV) is specific to the formation of this compound. nih.gov
Comparative Analysis of Key Enzyme Classes:
Dehydratases: The 2,3-dehydratase MegBVI is involved in the C-2 deoxygenation step. nih.gov This class of enzymes is also found in other pathways, such as the biosynthesis of dTDP-L-mycarose. nih.gov
Aminotransferases: The 3-aminotransferase MegDII catalyzes the introduction of an amino group. nih.gov Similar aminotransferases are conserved in multiple biosynthetic pathways where dTDP-3-amino-sugars are intermediates. acs.org For example, DnmJ in the dTDP-L-daunosamine pathway performs a similar function. acs.org
Ketoreductases: These enzymes are widespread in deoxysugar biosynthesis and catalyze the reduction of keto groups with specific stereochemistry. nih.gov The 4-ketoreductase MegDIV is crucial for establishing the stereochemistry at the C-4 position of the sugar. Interestingly, replacing a stereospecific ketoreductase in one pathway with an enzyme from a different pathway that has the opposite stereospecificity has been shown to be feasible in vitro, highlighting the potential for generating novel sugar structures. acs.orgresearchgate.netnih.gov
Epimerases: 3,5-epimerases, like MegDV, are responsible for inverting stereocenters. Homologues of these enzymes are found in the biosynthesis of other L-sugars, such as dTDP-L-rhamnose. nih.gov
The study of these enzymes in a comparative context not only helps to elucidate the specific pathway to this compound but also provides a broader understanding of the enzymatic logic and evolutionary relationships between different deoxysugar biosynthetic pathways. nih.gov This knowledge is valuable for efforts in glycodiversification, where enzymes with broad substrate specificity are used to create novel glycosylated natural products. acs.orgnih.gov
Synthetic Biology and Metabolic Engineering Strategies for Dtdp L Megosamine
Rational Design for Enhanced dTDP-L-Megosamine Production
Rational design involves the deliberate modification of biosynthetic pathways based on a detailed understanding of the enzymes and metabolic fluxes involved. A primary goal is to increase the intracellular pool of the precursor, dTDP-4-keto-6-deoxy-D-glucose, which is a common intermediate in many deoxysugar biosynthetic pathways. researchgate.netresearchgate.net
The biosynthesis of this compound from dTDP-4-keto-6-deoxy-D-glucose requires five enzymatic steps catalyzed by the proteins MegBVI, MegDII, MegDIII, MegDIV, and MegDV. nih.govnih.gov These enzymes are encoded by the megalomicin (B10785579) gene cluster from Micromonospora megalomicea. nih.govasm.org By overexpressing these genes in a heterologous host like Escherichia coli, the production of this compound can be achieved. nih.govresearchgate.net
Metabolic engineering of the host's central metabolism can further enhance production. For instance, redirecting the flow of glucose-6-phosphate, a precursor for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, towards deoxysugar biosynthesis can increase the yield. researchgate.net Additionally, knocking out competing pathways or efflux pumps in the host organism can prevent the diversion of intermediates and the export of the final product, respectively, leading to higher accumulation. researchgate.net
Table 1: Key Enzymes in the this compound Biosynthetic Pathway nih.govresearchgate.net
| Enzyme | Function |
| MegBVI | 2,3-dehydratase |
| MegDII | 3-transaminase |
| MegDIII | N,N-dimethyltransferase |
| MegDIV | C-4 ketoreductase |
| MegDV | C-5 epimerase and C-4 ketoreductase |
Combinatorial Biosynthesis for Novel Glycosylated Macrolide Analogs
Combinatorial biosynthesis leverages the substrate promiscuity of enzymes, particularly glycosyltransferases, to create novel combinations of sugar moieties and aglycones. The glycosyltransferase pair MegDI/MegDVI, responsible for attaching L-megosamine to the macrolide core, has shown a relaxed specificity towards different macrolide substrates. conicet.gov.ar This flexibility allows for the generation of new megalomicin analogs by feeding different erythromycin-derived macrolides to an E. coli strain engineered to produce this compound. conicet.gov.ar
This approach has been successfully used to produce novel megosaminylated compounds with improved biological activities. conicet.gov.ar For example, new macrolide derivatives have demonstrated enhanced antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. conicet.gov.ar The ability to generate a diverse library of glycosylated macrolides is a powerful tool for drug discovery and development. mdpi.comasm.org
Engineering of Glycosyltransferases for Altered Substrate Specificity
The substrate specificity of glycosyltransferases is a key determinant in the final structure of a glycosylated natural product. While some glycosyltransferases exhibit natural promiscuity, protein engineering can be employed to further broaden or alter their substrate range. acs.org By creating variants of the megosaminyltransferase, MegDI, it may be possible to attach L-megosamine to a wider array of aglycones or even to attach modified sugar analogs to the megalomicin scaffold.
Site-directed mutagenesis and directed evolution are powerful techniques for engineering enzyme function. By targeting amino acid residues in the active site of MegDI, it may be possible to create mutants that can accommodate different macrolide or sugar substrates. This approach has been successfully applied to other glycosyltransferase systems to generate novel glycosylated compounds. acs.org
Systems-Level Approaches to Optimize this compound Flux
Systems biology provides a holistic view of cellular metabolism, enabling the identification of bottlenecks and the design of more effective metabolic engineering strategies. uco.es By integrating -omics data (transcriptomics, proteomics, and metabolomics), a comprehensive model of the metabolic network can be constructed. uco.es This model can then be used to predict the effects of genetic modifications on the flux through the this compound pathway.
Flux balance analysis and other computational tools can identify key enzymes and pathways that control the flow of carbon towards the desired product. researchgate.net This information can then be used to guide rational engineering efforts, such as the upregulation of bottleneck enzymes or the downregulation of competing pathways. For example, metabolic modeling might reveal that the supply of the methyl donor S-adenosylmethionine (SAM), required by the N,N-dimethyltransferase MegDIII, is a limiting factor. nih.gov In response, the SAM biosynthetic pathway could be engineered to increase its availability.
By combining systems-level analysis with targeted genetic modifications, it is possible to systematically optimize the production of this compound and its downstream products. nih.govmdpi.com
Future Research Directions and Translational Perspectives
Structural Biology of Key dTDP-L-Megosamine Biosynthetic Enzymes
A deep understanding of the three-dimensional structures of the enzymes involved in the this compound biosynthetic pathway is fundamental to manipulating this system for biotechnological purposes. The enzymes responsible for converting dTDP-4-keto-6-deoxy-D-glucose into this compound are MegBVI, MegDII, MegDIII, MegDIV, and MegDV. nih.gov Elucidating the crystal structures of these enzymes will provide invaluable insights into their catalytic mechanisms, substrate specificity, and protein-protein interactions.
This structural information is critical for several reasons. Firstly, it will enable site-directed mutagenesis studies to probe the function of specific amino acid residues, potentially leading to engineered enzymes with altered or improved activities. Secondly, detailed structural knowledge can guide the design of small molecule inhibitors or activators, which could be used to modulate the production of megalomicin (B10785579) or related compounds. Finally, understanding the structural basis of enzyme function is a prerequisite for the rational design of chemoenzymatic and synthetic biology approaches to produce novel glycosylated natural products. The study of modular polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), which are large, complex enzymes, has shown that structural biology provides crucial insights into their dynamic and conformationally programmed operations. nih.gov
Discovery of Novel Enzymes and Reaction Mechanisms in Deoxysugar Metabolism
The exploration of microbial genomes and metagenomes continues to reveal a vast and largely untapped reservoir of biosynthetic gene clusters (BGCs) encoding for the production of secondary metabolites. nih.govfrontiersin.orgresearchgate.net Many of these BGCs are predicted to be involved in the synthesis of novel deoxysugars with unique structures and functionalities. By employing genome mining strategies, researchers can identify and characterize new enzymes with potentially novel catalytic activities. mdpi.com
This discovery-oriented research can expand our understanding of the chemical logic of deoxysugar biosynthesis beyond the currently known pathways. It may uncover new epimerases, reductases, aminotransferases, and methyltransferases with different substrate specificities or reaction mechanisms. Such discoveries would not only enrich our fundamental knowledge of enzymology but also provide a broader toolkit of biocatalysts for synthetic biology and chemoenzymatic synthesis applications. The investigation of these novel pathways could also reveal alternative routes to known deoxysugars or the biosynthesis of entirely new sugar moieties that could be incorporated into existing drug scaffolds to create derivatives with improved pharmacological properties.
Chemoenzymatic Synthesis of this compound and Derivatives
The ability to synthesize this compound and its analogs in a controlled and efficient manner is a key objective for harnessing its therapeutic potential. Chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer a powerful strategy to achieve this goal. mdpi.comcardiff.ac.uknih.gov
A typical chemoenzymatic process could involve the chemical synthesis of a precursor molecule, which is then converted to the final product through a series of enzymatic steps. For instance, a simplified analog of the natural substrate could be chemically synthesized and then acted upon by the this compound biosynthetic enzymes to generate a novel deoxysugar. This approach allows for the creation of a diverse library of this compound derivatives with modifications at various positions of the sugar ring. These novel sugar donors could then be used in glycosylation reactions to generate new natural product analogs with potentially enhanced or altered biological activities, a process known as glycodiversification. asm.org The in vitro reconstitution of deoxysugar biosynthetic pathways provides a platform for such combinatorial enzymatic synthesis. acs.orgresearchgate.net
Untapped Potential of the meg Gene Cluster for Drug Discovery
The meg gene cluster, which directs the biosynthesis of megalomicin, holds significant and largely unexplored potential for drug discovery. nih.gov Beyond the production of megalomicin itself, this gene cluster represents a rich source of biosynthetic machinery that can be repurposed for the creation of novel bioactive compounds. Advances in synthetic biology and genetic engineering now allow for the manipulation and heterologous expression of large gene clusters. illinois.edu
By activating "silent" or cryptic gene clusters within the native producing organism or by expressing the meg cluster in a more genetically tractable host like Escherichia coli, it may be possible to produce previously unobserved natural products. mdpi.comresearchgate.net Furthermore, combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways, could lead to the generation of hybrid molecules with unique structural features and biological activities. The enzymes within the meg cluster, particularly the glycosyltransferases, may exhibit a degree of substrate promiscuity, allowing them to transfer L-megosamine or its derivatives to a range of different acceptor molecules, further expanding the accessible chemical space for drug discovery.
Integration of Omics Data for Comprehensive Pathway Understanding
A holistic understanding of the this compound biosynthetic pathway and its regulation can be achieved through the integration of multiple 'omics' datasets, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov This systems biology approach provides a comprehensive view of the cellular processes involved in the production of megalomicin, from the initial genetic blueprint to the final metabolic output. frontiersin.org
Transcriptomics can reveal how the expression of the meg genes is regulated in response to different environmental cues or developmental stages. Proteomics can identify the relative abundance of the biosynthetic enzymes and any post-translational modifications they may undergo. Metabolomics can provide a detailed snapshot of the intracellular concentrations of pathway intermediates and the final product. biorxiv.org By integrating these different layers of biological information, researchers can construct detailed metabolic models that can be used to predict bottlenecks in the biosynthetic pathway and to identify new targets for metabolic engineering to improve the yield of megalomicin or its derivatives. researchgate.net This multi-omics approach is crucial for moving from a descriptive understanding of the pathway to a predictive and ultimately manipulative one.
Q & A
Q. What are the key enzymatic steps in the dTDP-L-megosamine biosynthesis pathway, and how are they experimentally validated?
The pathway involves sequential enzymatic modifications starting from glucose-1-phosphate. Key steps include:
- Glucose-1-phosphate thymidylyltransferase (catalyzes dTDP-glucose formation).
- 4,6-dehydratase (generates dTDP-4-keto-6-deoxyglucose).
- Aminotransferases/epimerases (introduce L-megosamine stereochemistry). Validation typically employs gene knockout studies in model organisms (e.g., Streptomyces), followed by metabolite profiling via LC-MS to confirm intermediate accumulation . Enzyme activity assays using purified recombinant proteins and substrate analogs are also critical .
Q. What analytical methods are recommended for detecting this compound in bacterial cultures?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimized for nucleotide-activated sugars using hydrophilic interaction chromatography (HILIC) columns and negative-ion mode detection.
- Enzymatic Hydrolysis : this compound can be hydrolyzed to L-megosamine, derivatized with fluorescent tags (e.g., 2-aminobenzoic acid), and quantified via HPLC .
- Radiolabeling : Incorporation of C-glucose into this compound provides a tracer for pathway flux studies .
Q. How do genetic disruptions in this compound biosynthesis affect secondary metabolite production?
Gene knockout experiments in antibiotic-producing strains (e.g., Streptomyces) often result in truncated or non-functional metabolites. For example, disrupting megA (encoding a critical aminotransferase) in staurosporine-producing strains leads to accumulation of dTDP-4-keto intermediates and reduced antibiotic yield . Complementation with wild-type genes restores production, confirming pathway specificity .
Q. What model organisms are commonly used to study this compound biosynthesis?
- Streptomyces spp.: Ideal for studying antibiotic-associated pathways due to their genetic tractability and natural production of dTDP-sugars.
- Escherichia coli: Engineered strains with heterologous gene clusters (e.g., meg operons) enable pathway reconstitution and enzyme characterization .
- Bacillus subtilis: Used for high-throughput screening of pathway variants due to rapid growth and well-annotated metabolism .
Q. How is the stereochemical configuration of L-megosamine verified during biosynthesis?
- Nuclear Magnetic Resonance (NMR) : H- and C-NMR analysis of purified this compound identifies axial/equatorial proton orientations and anomeric carbon signals.
- Chiral Chromatography : Separation of hydrolyzed L-megosamine from D-isomers using chiral columns (e.g., cyclodextrin-based).
- Enzymatic Assays : Stereospecific enzymes (e.g., L-specific aminotransferases) are used to confirm configuration .
Advanced Research Questions
Q. How can contradictions in reported enzyme kinetic parameters for this compound pathway enzymes be resolved?
Discrepancies often arise from assay conditions (e.g., pH, cofactors) or substrate purity. Best practices include:
- Standardized Assays : Use uniformly C-labeled substrates to track side reactions.
- Cross-Validation : Compare kinetic data from recombinant enzymes in different hosts (e.g., E. coli vs. Streptomyces).
- Structural Analysis : X-ray crystallography of enzyme-substrate complexes identifies residues influencing catalysis .
Q. What strategies optimize heterologous expression of this compound biosynthetic genes in non-native hosts?
- Codon Optimization : Adjust GC content and rare codon usage for the host (e.g., E. coli).
- Promoter Engineering : Use inducible systems (e.g., T7/lacUV5) to balance enzyme expression and avoid toxicity.
- Co-expression of Chaperones : Enhance folding of pathway enzymes (e.g., GroEL/GroES).
- Metabolic Balancing : Knockout competing pathways (e.g., dTDP-D-desosamine) to redirect flux .
Q. How does this compound biosynthesis interact with other nucleotide-activated sugar pathways?
Cross-talk occurs via shared precursors (e.g., glucose-1-phosphate) and regulatory proteins. For example:
- Competitive Inhibition : Overexpression of dTDP-D-forosamine genes in Streptomyces reduces this compound pools, impacting antibiotic activity.
- Transcriptional Regulation : Global regulators (e.g., BldD in Streptomyces) coordinate sugar pathway activation during sporulation .
- Enzyme Promiscuity : Some dehydratases/aminotransferases process multiple dTDP-sugars, necessitating gene cluster isolation for precise engineering .
Q. What computational tools are effective for predicting this compound pathway dynamics?
- Constraint-Based Modeling (CBM) : Platforms like COBRApy simulate flux distributions under varying genetic/environmental conditions.
- Molecular Dynamics (MD) : Predict enzyme-substrate binding affinities (e.g., using GROMACS).
- Machine Learning : Train models on kinetic datasets to predict optimal pathway modifications .
Q. How can CRISPR-Cas9 be applied to study this compound biosynthesis in understudied Actinobacteria?
- Gene Knockouts : Design sgRNAs targeting meg cluster genes (e.g., megA, megB) and screen via phenotypic assays (e.g., loss of antibiotic activity).
- Base Editing : Introduce point mutations to probe catalytic residues without donor templates.
- Multiplex Editing : Simultaneously disrupt competing pathways (e.g., dTDP-L-olivose) to enhance target metabolite yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
